molecular formula C11H10O4 B258315 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-

3-Benzofuranacetic acid, 6-hydroxy-7-methyl-

Cat. No. B258315
M. Wt: 206.19 g/mol
InChI Key: KQZALXZDFKROIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzofuranacetic acid, 6-hydroxy-7-methyl-, also known as 6-hydroxy-7-methyl-3-benzofurancarboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-methyl- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzofuranacetic acid, 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-methyl- can have several biochemical and physiological effects. For example, it has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can help protect against oxidative stress. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzofuranacetic acid, 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-methyl- in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a versatile compound that can be used in a variety of studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for the study of 3-Benzofuranacetic acid, 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-methyl-. One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

3-Benzofuranacetic acid, 3-Benzofuranacetic acid, 6-hydroxy-7-methyl-methyl- has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been found to have antioxidant properties, which can help protect cells from oxidative damage.

properties

Product Name

3-Benzofuranacetic acid, 6-hydroxy-7-methyl-

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(6-hydroxy-7-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H10O4/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5,12H,4H2,1H3,(H,13,14)

InChI Key

KQZALXZDFKROIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)O

Canonical SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1M NaOH (89 mL) and 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (4.0 g) was stirred at 100° C. for 1 h. After cooling, the reaction mixture was acidified with 6N HCl. The precipitate was collected by filtration, and washed with water and hexane to give the title compound (2.62 g). The filtrate was extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The solid was washed with hexane to give the title compound (831.4 mg). Total yield: 3.45 g.
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